

Application Notes: The Use of β-D-Galactose in Studying Mitochondrial Function

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Compound of Interest		
Compound Name:	beta-D-galactose	
Cat. No.:	B118526	Get Quote

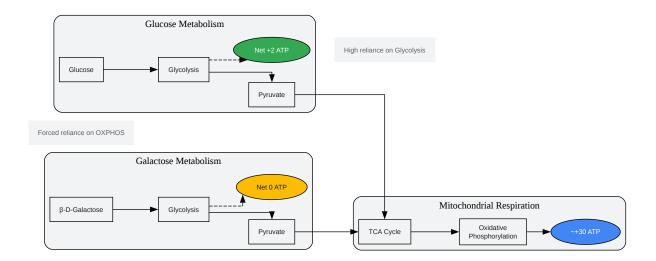
Introduction

In standard cell culture conditions with high glucose, many cell lines rely heavily on aerobic glycolysis for ATP production, a phenomenon known as the Crabtree effect. This metabolic phenotype can mask underlying mitochondrial dysfunction. Substituting glucose with β -D-galactose in the culture medium forces a metabolic shift towards oxidative phosphorylation (OXPHOS) for energy production. The glycolytic processing of galactose to pyruvate yields no net ATP, compelling cells to depend on their mitochondria to generate sufficient ATP for survival and proliferation.[1] This increased reliance on mitochondrial respiration makes cells more sensitive to mitochondrial toxicants and allows for the study of subtle mitochondrial impairments that might otherwise be overlooked.[1][2][3][4] Consequently, galactose-based media provide a powerful in vitro system for researchers, scientists, and drug development professionals to investigate mitochondrial function, screen for mitochondrial toxicity, and study diseases associated with mitochondrial dysfunction.[4][5]

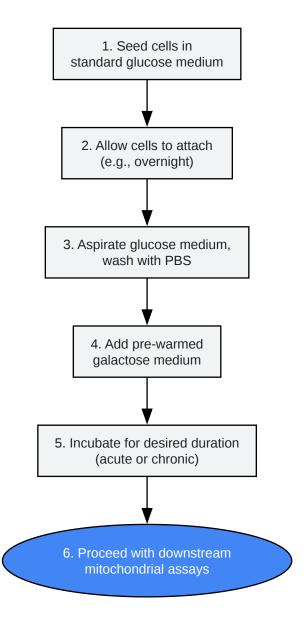
Principle of Action

The fundamental principle behind using galactose is the metabolic reprogramming it induces. While glucose metabolism through glycolysis provides a rapid source of ATP, galactose metabolism is less energetically favorable in the short term. This forces cells to upregulate their mitochondrial machinery to meet energy demands through the more efficient, albeit slower, process of oxidative phosphorylation. This makes the cell's viability and function directly dependent on the integrity of its mitochondrial electron transport chain and ATP synthase.

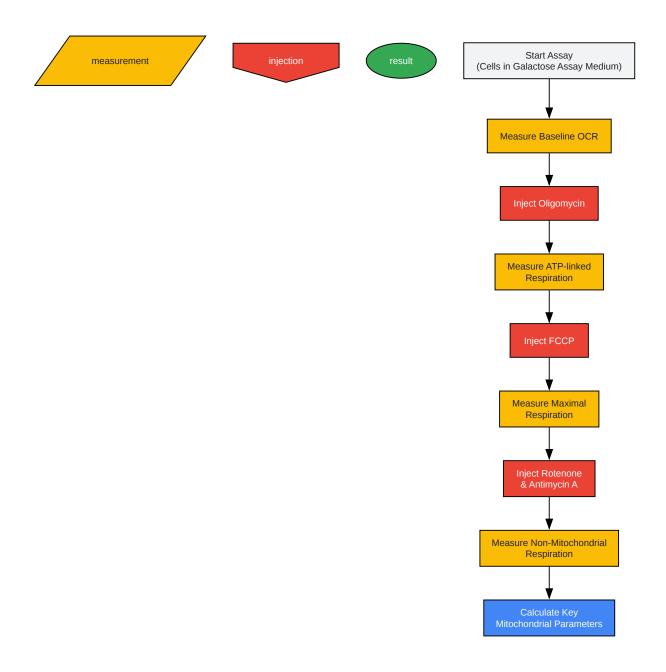




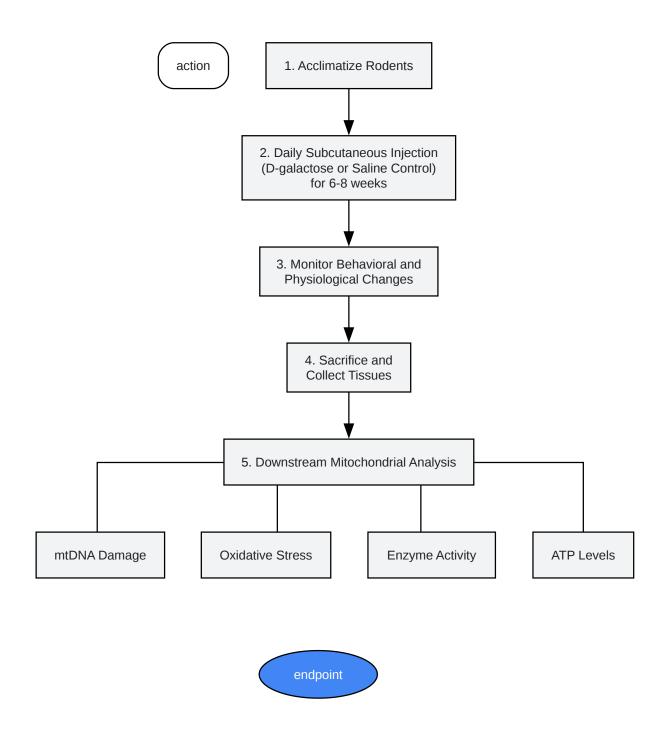












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